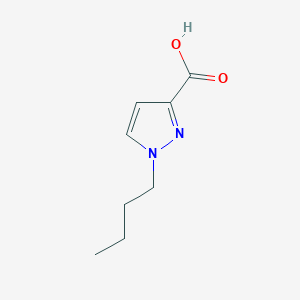

1-butyl-1H-pyrazole-3-carboxylic acid

Description

1-Butyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a butyl group at the 1-position and a carboxylic acid moiety at the 3-position of the heterocyclic ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name |

1-butylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-5-10-6-4-7(9-10)8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSMGLAWCKFIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-butyl-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-butylpyrazole with carbon dioxide under high pressure and temperature conditions. Another method includes the cyclization of 1-butylhydrazine with ethyl acetoacetate, followed by hydrolysis to yield the carboxylic acid derivative.

Industrial Production Methods: Industrial production of 1-butyl-1H-pyrazole-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-butyl-1H-pyrazole-3

Biological Activity

1-Butyl-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of 1-butyl-1H-pyrazole-3-carboxylic acid, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-Butyl-1H-pyrazole-3-carboxylic acid features a butyl group at the 1-position and a carboxylic acid group at the 3-position. Its unique structure allows for interactions with various biological targets.

Biological Activity Overview

The biological activities of 1-butyl-1H-pyrazole-3-carboxylic acid can be categorized into several key areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:

- Breast Cancer : In studies involving MDA-MB-231 cells, 1-butyl-1H-pyrazole-3-carboxylic acid showed potential in inducing apoptosis and inhibiting cell proliferation .

- Liver Cancer : Similar effects were observed in HepG2 cells, confirming the compound's broad-spectrum anticancer activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis via caspase activation |

| HepG2 | 12 | Inhibition of cell proliferation |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies reported that pyrazole derivatives can act as selective COX-2 inhibitors, demonstrating significant reductions in inflammation markers in animal models .

Table 2: Anti-inflammatory Effects

| Compound | IC50 (µg/mL) | Reference Drug | Reference IC50 (µg/mL) |

|---|---|---|---|

| 1-butyl-1H-pyrazole-3-carboxylic acid | 60.56 | Diclofenac sodium | 54.65 |

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives possess antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological activity of 1-butyl-1H-pyrazole-3-carboxylic acid is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) enzymes .

- Receptor Modulation : It may also act as an agonist or antagonist at various receptors implicated in disease processes, contributing to its therapeutic effects .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical settings:

- Breast Cancer Study : A study on MDA-MB-231 cells revealed that treatment with 1-butyl-1H-pyrazole-3-carboxylic acid resulted in a significant increase in apoptotic markers compared to untreated controls. The compound enhanced caspase-3 activity by up to 57% at concentrations as low as 10 µM .

- Inflammation Model : In an acute inflammation model using mice, administration of the compound resulted in a notable reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature and position of substituents significantly impact molecular properties. Key comparisons include:

Table 1: Substituent Influence on Key Properties

| Compound Name | Substituent (Position) | Carboxylic Acid Position | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 1-Butyl-1H-pyrazole-3-carboxylic acid | Butyl (1) | 3 | 198.23* | High lipophilicity, moderate acidity |

| 1-Ethyl-1H-pyrazole-3-carboxylic acid | Ethyl (1) | 3 | 156.15* | Lower lipophilicity, higher solubility |

| 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | Allyl (1), Amino (3) | 4 | 167.17 | Enhanced hydrogen bonding, basicity |

| 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid | Fluoroethyl (1) | 3 | 174.14* | Increased electronegativity, metabolic stability |

| 1-Benzyl-1H-pyrazole-4-carboxylic acid | Benzyl (1) | 4 | 202.21 | Aromatic bulk, reduced solubility |

*Calculated based on molecular formulas from evidence .

- Alkyl Chain Length : The butyl group in the target compound confers greater lipophilicity compared to shorter chains (e.g., ethyl in ), which may enhance bioavailability but reduce aqueous solubility .

- Aromatic vs. Aliphatic Substituents : Benzyl groups () introduce steric bulk and π-π interactions, which can hinder crystallization but improve thermal stability .

Positional Isomerism of Carboxylic Acid

The carboxylic acid’s position (3 vs. 4) alters intermolecular interactions:

- 3-Carboxylic Acid Derivatives: These compounds, like the target molecule, often exhibit stronger intramolecular hydrogen bonds due to proximity to the pyrazole nitrogen. This can stabilize the crystal lattice, as seen in 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (), which forms dense packing via N–H⋯O bonds .

- 4-Carboxylic Acid Derivatives: Compounds such as 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid () display intermolecular N–H⋯O and O–H⋯N hydrogen bonds, leading to distinct crystal morphologies and higher melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.